3-Methyl-1(3H)-isobenzofuranone
Overview
Description
3-Methyl-1-butanol, also known as Isoamyl alcohol, is a pentanol isomer useful in biofuels. It is used as a starting material for the production of isoamyl acetate, a flavoring agent applicable in the food industry .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Knoevenagel reaction, which is a type of condensation reaction .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For example, the reaction of 1H-indole-3-carbaldehyde with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, 3-Methyl-1-butanol has a melting point of -117 °C, a boiling point of 131-132 °C, and a density of 0.809 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Indole Derivatives
- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The synthesis of indole derivatives involves various methods, including electrophilic substitution due to excessive π-electrons delocalization .
- Results: Indole derivatives, both natural and synthetic, show various biologically vital properties .
Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The compounds are synthesized and their activities are tested by various in vitro assays .
- Results: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
Antileishmanial and Antimalarial Evaluation
- Application Summary: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
- Methods of Application: The compound was synthesized and its activity was tested by in vitro assays .
- Results: The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Functionalized Imidazolium-Based Ionic Liquids
- Application Summary: A series of long-chain imidazolium-based ionic liquids (ILs) were synthesized and evaluated as antimicrobials against a wide range of bacteria and fungi .
- Methods of Application: The compounds were synthesized and their activities were tested by various in vitro assays .
- Results: All compounds demonstrated significant antibacterial and antifungal activity .
Hydrazine-Coupled Pyrazole Derivatives
- Application Summary: Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified . Their in vitro antileishmanial and in vivo antimalarial activities were evaluated .
- Methods of Application: The compounds were synthesized and their activities were tested by in vitro assays and in vivo tests .
- Results: The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDIMLQFRPIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875862 | |
Record name | 3-METHYL-1(3H)-ISOBENZOFURANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10875862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1(3H)-isobenzofuranone | |
CAS RN |
3453-64-3 | |
Record name | 3-Methylphthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3453-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1(3H)-isobenzofuranone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-1(3H)-ISOBENZOFURANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10875862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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